molecular formula C18H17BrN2O2S B1674635 (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide CAS No. 1476807-74-5

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No. B1674635
M. Wt: 405.3 g/mol
InChI Key: YNCXHXYZTLIZTO-HDMKZQKVSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity, stability, and acidity or basicity.


Scientific Research Applications

Allosteric Modulation and Agonism of α7 Nicotinic Acetylcholine Receptors

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, also known as GAT107, is studied for its role as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors (nAChRs). It demonstrates a prolonged period of potentiation of acetylcholine responses even after the drug is washed out. This property is significant in understanding the regulation of signal transduction, especially in the context of treatments for inflammation and inflammatory pain (Papke, R. et al., 2017).

Pharmacological Diversity of Allosteric Modulators

The compound showcases the diversity of pharmacological properties of allosteric modulators of the α7 nAChR. Even minimal changes in its chemical structure, such as the location of a bromine atom on the phenyl ring, have profound effects on its pharmacological activities. This highlights the importance of subtle structural variations in determining the compound's function as an allosteric modulator or agonist (Gill, J. K. et al., 2012).

Synthesis and Molecular Structure Analysis

The synthesis and structural analysis of this compound and its derivatives are of interest in chemical research. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides has been studied to understand the molecular configurations and reactions of these compounds under different conditions (Tolstikov, A. G. et al., 2014).

Cycloaddition Reactions and Synthesis of Substituted Phenanthridines

Cycloaddition reactions involving derivatives of this compound lead to the creation of substituted phenanthridines and cyclopenta[c]quinolines. These reactions are pivotal in the synthesis of complex heterocyclic compounds, which have applications in various fields, including pharmaceuticals and material science (Lucchini, V. et al., 1986).

Neurotropic Activity and Drug Synthesis

The compound's derivatives have been explored for their neurotropic activities. A series of substituted 5-dialkylaminoacetyl derivatives were synthesized and evaluated for their effects on acute toxicity, analgesic activity, and influence on locomotor and exploratory activity in animal models. Such studies are essential for developing new pharmaceuticals with potential therapeutic applications in neurology and pain management (Krainova, G. et al., 2009).

Molecular Determinants of Allosteric Activation

Research on this compound has also contributed to understanding the critical molecular determinants of α7 nicotinic acetylcholine receptor allosteric activation. This includes identifying specific binding sites and interactions critical for the compound's function as both an allosteric modulator and an agonist. Such insights are crucial for designing drugs targeting these receptors for therapeutic purposes (Horenstein, N. et al., 2016).

Anti-Breast Cancer Activity

Another interesting application is in the field of oncology. Novel compounds related to this chemical have been synthesized and studied for their potential anti-breast cancer activity. This includes examining their solubility, drug loading efficiency, and antiproliferative properties in cancer cell lines. Such research is fundamental in developing new cancer treatments (Marcos, X. et al., 2021).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done on the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.


I hope this general outline helps! If you have a specific question about any of these steps, feel free to ask!


properties

IUPAC Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-HDMKZQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
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(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 3
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(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 4
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 5
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 6
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Citations

For This Compound
24
Citations
GA Thakur, AR Kulkarni, JR Deschamps… - Journal of medicinal …, 2013 - ACS Publications
An expeditious microwave-assisted synthesis of 4BP-TQS, its enantiomeric separation, and their functional evaluation is reported. Electrophysiological characterization in Xenopus …
Number of citations: 73 pubs.acs.org
NA Horenstein, RL Papke, AR Kulkarni… - Journal of Biological …, 2016 - ASBMB
The α7 nicotinic acetylcholine receptors (nAChRs) are uniquely sensitive to selective positive allosteric modulators (PAMs), which increase the efficiency of channel activation to a level …
Number of citations: 49 www.jbc.org
DR Miller, H Khoshbouei, S Garai, LN Cantwell… - Molecular …, 2020 - ASPET
The currents of α7 nicotinic acetylcholine receptors activated by acetylcholine (ACh) are brief. The channel has high permeability to calcium relative to monovalent cations and shows …
Number of citations: 9 molpharm.aspetjournals.org
CS Chaturbhuj, K Manther, GA Thakur - 2016 - researchgate.net
The α7 nicotinic acetylcholine receptors (nAChRs) are uniquely sensitive to selective positive allosteric modulators (PAMs), which increase the efficiency of channel activation to a level …
Number of citations: 0 www.researchgate.net
RL Papke, NA Horenstein, AR Kulkarni… - Journal of Biological …, 2014 - ASBMB
GAT107, the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is a strong positive allosteric modulator (PAM) of α7 nicotinic …
Number of citations: 43 www.jbc.org
RL Papke, S Garai, C Stokes, NA Horenstein… - Molecular …, 2020 - ASPET
Many synthetic compounds to which we attribute specific activities are produced as racemic mixtures of stereoisomers, and it may be that all the desired activity comes from a single …
Number of citations: 11 molpharm.aspetjournals.org
A Gulsevin, RL Papke, C Stokes, S Garai… - Molecular …, 2019 - ASPET
Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels. Typically, channel activation follows the binding of agonists to the …
Number of citations: 24 molpharm.aspetjournals.org
C Stokes, S Garai, AR Kulkarni, LN Cantwell… - … of Pharmacology and …, 2019 - ASPET
Homomeric α7 nicotinic acetylcholine receptors (nAChR) have an intrinsically low probability of opening that can be overcome by α7-selective positive allosteric modulators (PAMs), …
Number of citations: 10 jpet.aspetjournals.org
M Quadri, S Garai, GA Thakur, C Stokes… - Molecular …, 2019 - ASPET
B-973 is an efficacious type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors that, like 4BP-TQS and its active isomer GAT107, can produce direct allosteric …
Number of citations: 19 molpharm.aspetjournals.org
MC Pismataro, NA Horenstein, C Stokes… - European Journal of …, 2021 - Elsevier
NS6740 is an α 7 nicotinic acetylcholine receptor-selective partial agonist with low efficacy for channel activation, capable of promoting the stable conversion of the receptors to …
Number of citations: 4 www.sciencedirect.com

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